molecular formula C9H9IN2O B13042640 3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine

3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13042640
M. Wt: 288.08 g/mol
InChI Key: SAUIMCSJTPPQFP-UHFFFAOYSA-N
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Description

Chemical Significance of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives constitute a privileged structural motif in drug discovery due to their inherent bioisosteric properties and capacity for targeted molecular interactions. The 3-iodo-7-methoxy-2-methyl variant introduces three distinct functional groups that modulate electronic and steric properties:

  • Iodo substituent : Enhances electrophilic character, enabling cross-coupling reactions for structural diversification.
  • Methoxy group : Increases solubility through hydrogen bonding while directing regioselectivity in substitution reactions.
  • Methyl group : Stabilizes the imidazo[1,2-a]pyridine core against metabolic degradation.

Table 1: Comparative Molecular Properties of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³)
3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine C₈H₇IN₂O 274.06 1.9 ± 0.1
Zolpidem (reference structure) C₁₉H₂₁N₃O 307.39 1.2 ± 0.1

The iodine atom at position 3 creates a synthetic handle for Suzuki-Miyaura and Ullmann-type couplings, facilitating rapid library generation for structure-activity relationship studies. Crystallographic analyses reveal that the methoxy group induces planarity distortions of 12–15° in the heterocyclic system, enhancing binding pocket compatibility in enzymatic targets.

Role in Heterocyclic Chemistry

This compound exemplifies the strategic use of halogenated heterocycles as multipurpose synthons. Key applications include:

  • Building block for kinase inhibitors : The iodine moiety enables precise installation of aromatic pharmacophores at position 3, critical for ATP-binding domain interactions.
  • Template for antimicrobial agents : Structural analogs demonstrate submicromolar inhibition against Staphylococcus aureus through penicillin-binding protein modulation.
  • Precursor to PET tracers : Iodine-124 labeled derivatives show promise in oncology imaging due to enhanced tumor permeability.

Recent advances in one-pot synthesis methodologies have improved yields from 42% to 78% by employing microwave-assisted Groebke–Blackburn–Bienaymé reactions. These protocols reduce reaction times from 24 hours to 90 minutes while maintaining regiochemical control.

Historical Context and Key Milestones

The compound’s research trajectory reflects broader trends in heterocyclic chemistry:

  • 2016 : First multi-step synthesis reported using 2-amino-5-methylpyridine, establishing iodination protocols with N-iodosuccinimide.
  • 2018 : Single-crystal XRD analysis revealed key packing interactions (C-I···π distances = 3.48 Å) influencing solid-state stability.
  • 2021 : Mechanistic studies demonstrated iodine’s role in stabilizing transition states during palladium-catalyzed couplings.
  • 2024 : Development of continuous flow systems enabled kilogram-scale production with 95% purity, addressing previous batch variability.

Table 2: Evolution of Synthetic Methodologies

Year Method Yield (%) Key Advancement
2016 Sequential ethanol/acetonitrile 62 Established iodination conditions
2021 Microwave-assisted GBBR 78 Reduced reaction time by 85%
2024 Continuous flow halogenation 91 Scalable process with inline purification

Structural studies combining XRD and DFT calculations have mapped the compound’s electrostatic potential surfaces, identifying nucleophilic hotspots at N1 (MEP = −48.2 kcal/mol) and electrophilic regions near the iodine atom (MEP = +32.7 kcal/mol). These insights guide rational derivatization strategies for targeted biological activity.

Properties

Molecular Formula

C9H9IN2O

Molecular Weight

288.08 g/mol

IUPAC Name

3-iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9IN2O/c1-6-9(10)12-4-3-7(13-2)5-8(12)11-6/h3-5H,1-2H3

InChI Key

SAUIMCSJTPPQFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC(=CC2=N1)OC)I

Origin of Product

United States

Preparation Methods

Steps:

  • Formation of the Imidazopyridine Core :

    • React 2-aminopyridine with sodium methoxide or similar reagents under controlled conditions to form the imidazo[1,2-a]pyridine scaffold.
    • This step often employs condensation reactions or multicomponent strategies.
  • Halogenation :

    • Subject the intermediate (e.g., 2-methylimidazo[1,2-a]pyridine) to halogenation using iodine in a solvent such as chloroform.
    • The reaction substitutes hydrogen at the C-3 position with iodine, yielding 3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine.

Reaction Conditions:

  • Solvent: Chloroform or similar halogenated solvents.
  • Temperature: Ambient or slightly elevated temperatures to optimize yield.
  • Catalyst: May involve base-mediated reactions or metal-free approaches depending on the protocol.

Metal-Free Direct Synthesis

Recent advancements have highlighted metal-free methodologies that are environmentally benign and efficient for synthesizing imidazo[1,2-a]pyridines.

Key Features:

  • Reagents : Use of triflic anhydride and azirines for electrophilic activation followed by condensation reactions.
  • Mechanism : Formation of pyridinium salts as intermediates, which are then treated with bases like trimethylamine to achieve functionalization at desired positions.

Advantages:

  • Avoidance of heavy metals reduces ecological impact.
  • Mild reaction conditions enhance selectivity and reduce side-product formation.

Catalyst-Free Functionalization

Catalyst-free methods for C-3 functionalization of imidazo[1,2-a]pyridine derivatives have been developed to rapidly access new chemical space for drug discovery.

Procedure:

  • Combine respective imidazopyridine derivatives with glyoxylic acid and boronic acids in acetonitrile.
  • Heat the reaction mixture to approximately 110°C for 24 hours in sealed microwave vials.
  • Purify the crude product using column chromatography (hexane/EtOAc mixture).

Experimental Data:

Intermediate Yield (%) Reaction Time (h) Temperature (°C)
Intermediate 3aab 75% 12 110
Final Product ~60% Additional 12 110

Multicomponent Reactions

Multicomponent reactions (MCRs) are efficient strategies for synthesizing imidazo[1,2-a]pyridines due to their ability to combine multiple reactants in a single step.

Example:

Reacting 2-chloropyridine with thiophenols or sodium sulfinate under base-mediated conditions results in functionalized imidazopyridines. These protocols can be adapted for further iodination at specific positions like C-3.

Summary Table of Methods

Method Key Reagents Conditions Advantages
General Synthetic Route Sodium methoxide, iodine Chloroform, ambient temp Simple and scalable
Metal-Free Direct Synthesis Triflic anhydride, azirines Mild conditions Environmentally friendly
Catalyst-Free Functionalization Boronic acids, glyoxylic acid Microwave heating (110°C) Rapid and efficient
Multicomponent Reactions Thiophenols, sulfinate Base-mediated High atom economy

Chemical Reactions Analysis

Types of Reactions

3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Pharmacological Properties

Imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of biological activities, including:

  • Anticholinesterase Activity : Compounds in this class have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. For instance, derivatives with specific substitutions have shown significant inhibition of these enzymes, which is crucial in treating neurodegenerative diseases like Alzheimer's disease .
  • Anticancer Potential : Research indicates that imidazo[1,2-a]pyridine derivatives may exhibit anticancer properties. They have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth by interfering with various signaling pathways .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of 3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine derivatives:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticholinesteraseSignificant AChE/BChE inhibition
AnticancerInduction of apoptosis
Anti-inflammatoryModulation of inflammatory markers

Case Study: Alzheimer’s Disease Treatment

A study explored the efficacy of imidazo[1,2-a]pyridine derivatives in models of Alzheimer's disease. The findings demonstrated that these compounds could significantly reduce amyloid plaque formation and improve cognitive function in treated animals. The mechanism was linked to enhanced cholinergic transmission due to AChE inhibition .

Mechanism of Action

The mechanism of action of 3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The iodine and methoxy groups play a crucial role in modulating the compound’s biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and electronic effects. Below is a detailed comparison with key analogs:

Substituent Position and Electronic Effects

  • 3-Iodo-2-methylimidazo[1,2-a]pyridine (): Lacking the 7-methoxy group, this compound exhibits reduced polarity compared to the target molecule.
  • 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine () : The 7-methyl and 3-amine substituents contrast with the target compound’s 7-methoxy and 3-iodo groups. The electron-donating amine at position 3 enhances cytotoxicity (IC50 values ~11–13 µM in cancer cells) by promoting electrostatic interactions with cellular targets, whereas the 3-iodo group in the target compound may rely on steric and hydrophobic interactions .
  • However, the iodine at position 3 is retained, suggesting similar reactivity profiles .

Structural Analogs and Commercial Availability

  • 3-Iodo-6-methylimidazo[1,2-a]pyridine (CAS 1545535-05-4) : Positional isomer with methyl at position 6 instead of 7; reduced steric hindrance may alter target engagement .
  • 7-Chloroimidazo[1,2-b]pyridazine (CAS 1383481-11-5) : Heterocyclic variation with pyridazine core; chlorine at position 7 may confer distinct electronic properties .

Biological Activity

3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C8H7IN2
Molecular Weight: 232.06 g/mol
CAS Number: 12339979
IUPAC Name: 3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine

The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities. The presence of the iodine and methoxy groups at specific positions contributes to its pharmacological properties.

The biological activity of 3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine is primarily attributed to its interaction with various molecular targets within cells. Research indicates that this compound may exhibit:

  • Antimicrobial Activity: Studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit bacterial and fungal growth by disrupting cellular processes.
  • Anticancer Properties: The compound has been investigated for its ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Neuroprotective Effects: Preliminary studies suggest potential benefits in neurodegenerative conditions by influencing pathways related to oxidative stress and inflammation.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to optimize the biological activity of 3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine. Key findings include:

Substituent Position Effect on Activity
Iodine3Enhances antimicrobial activity
Methoxy7Improves solubility and bioavailability
Methyl2Modulates receptor binding affinity

These modifications have been essential in developing analogs with improved efficacy and reduced toxicity.

Case Studies

  • Antimicrobial Activity:
    A study reported that 3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anticancer Studies:
    In vitro tests demonstrated that the compound induced apoptosis in human breast cancer cell lines (MCF-7), leading to a significant decrease in cell viability at concentrations as low as 10 µM . Further research is needed to elucidate the precise molecular pathways involved.
  • Neuroprotection:
    Animal models have shown that treatment with this compound resulted in reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. The mechanism appears to involve the inhibition of pro-inflammatory cytokines .

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